

Addressing skipped wells in TPU-0037C microdilution assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TPU-0037C**

Cat. No.: **B15569705**

[Get Quote](#)

Technical Support Center: TPU-0037C Microdilution Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with skipped wells in **TPU-0037C** microdilution assays.

Frequently Asked Questions (FAQs)

Q1: What is a "skipped well" in a microdilution assay?

A "skipped well" refers to a well in a microtiter plate that shows no bacterial growth, while wells with higher concentrations of the antimicrobial agent show growth. This phenomenon is considered a form of scientific error and can lead to inaccurate determination of the Minimum Inhibitory Concentration (MIC).

Q2: What are the common causes of skipped wells in a **TPU-0037C** microdilution assay?

Skipped wells in a **TPU-0037C** assay can arise from several factors, broadly categorized as issues related to the compound, the inoculum, or the assay procedure itself. These may include:

- Compound Precipitation: **TPU-0037C** is soluble in organic solvents like DMSO, ethanol, and methanol but has limited aqueous solubility. If the compound precipitates out of the solution

upon dilution in the aqueous broth medium, its effective concentration will decrease, potentially leading to bacterial growth at higher intended concentrations and no growth at a lower concentration where it might have transiently been in solution.

- **Inoculum Irregularity:** An inconsistent bacterial inoculum, such as clumping of bacteria or inaccurate initial density, can lead to variable growth patterns.
- **Solvent Effects:** High concentrations of solvents like DMSO can inhibit bacterial growth. If not properly controlled, the solvent concentration across the dilution series could contribute to inconsistent results.
- **Pipetting Errors:** Inaccurate or inconsistent pipetting during the preparation of serial dilutions or the inoculation of bacteria can lead to variability in compound concentration or bacterial numbers per well.

Q3: What is **TPU-0037C** and what are its properties?

TPU-0037C is an antibiotic that is a metabolite of the marine actinomycete *S. platensis*. It is structurally similar to lydicamycin and is active against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA), with MIC values typically ranging from 0.39 to 3.13 µg/mL. It is generally ineffective against Gram-negative bacteria.[\[1\]](#)[\[2\]](#)

Q4: In which solvents is **TPU-0037C** soluble?

TPU-0037C is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.

Troubleshooting Guide for Skipped Wells

This guide provides a systematic approach to diagnosing and resolving the issue of skipped wells in your **TPU-0037C** microdilution assays.

Step 1: Initial Checks & Observations

Before modifying your protocol, carefully review your recent experimental records and data.

- **Frequency of Occurrence:** Is this an isolated incident or a recurring problem?

- Pattern of Skipped Wells: Do the skipped wells appear randomly, or are they consistently in specific rows or columns of the microtiter plate?
- Visual Inspection: Examine the wells under a microscope. Is there any visible precipitate?

Step 2: Potential Causes and Solutions

The following table summarizes potential causes of skipped wells and provides actionable solutions.

Potential Cause	Recommended Action
Compound Precipitation	<ul style="list-style-type: none">- Prepare a higher concentration stock solution in 100% DMSO.- When diluting the stock in broth, ensure rapid and thorough mixing.- Consider a pre-dilution step in a co-solvent before the final dilution in the aqueous medium.- Visually inspect the wells for any signs of precipitation after plate preparation.
Inaccurate Inoculum Density	<ul style="list-style-type: none">- Ensure the bacterial suspension is homogenous and free of clumps before standardization.- Standardize the inoculum to a 0.5 McFarland standard using a nephelometer.- Prepare a fresh inoculum for each experiment.
Inconsistent Pipetting	<ul style="list-style-type: none">- Calibrate your pipettes regularly.- Use fresh pipette tips for each dilution and inoculation step.- Ensure proper pipetting technique to avoid air bubbles and ensure accurate volume transfer.
High Solvent Concentration	<ul style="list-style-type: none">- Keep the final concentration of DMSO in all wells, including the growth control, consistent and ideally below 1% (v/v), as higher concentrations can inhibit bacterial growth.^{[3][4]}- Perform a solvent toxicity control to determine the maximum tolerable DMSO concentration for your bacterial strain.
Contamination	<ul style="list-style-type: none">- Use sterile techniques throughout the procedure.- Include a sterility control (broth only) to check for contamination of the medium.

Quantitative Data on Assay Variability

While specific quantitative data for skipped wells with **TPU-0037C** is not publicly available, studies on other antibiotics highlight the potential for such errors. For instance, in a study on colistin susceptibility testing for *Klebsiella pneumoniae*, a significant portion of isolates (18.4%)

were deemed undetermined by broth microdilution due to issues including the presence of multiple skipped wells (7.8%).[\[5\]](#)[\[6\]](#)

The following table presents data on the effect of DMSO on bacterial growth, a crucial factor when working with water-insoluble compounds like **TPU-0037C**.

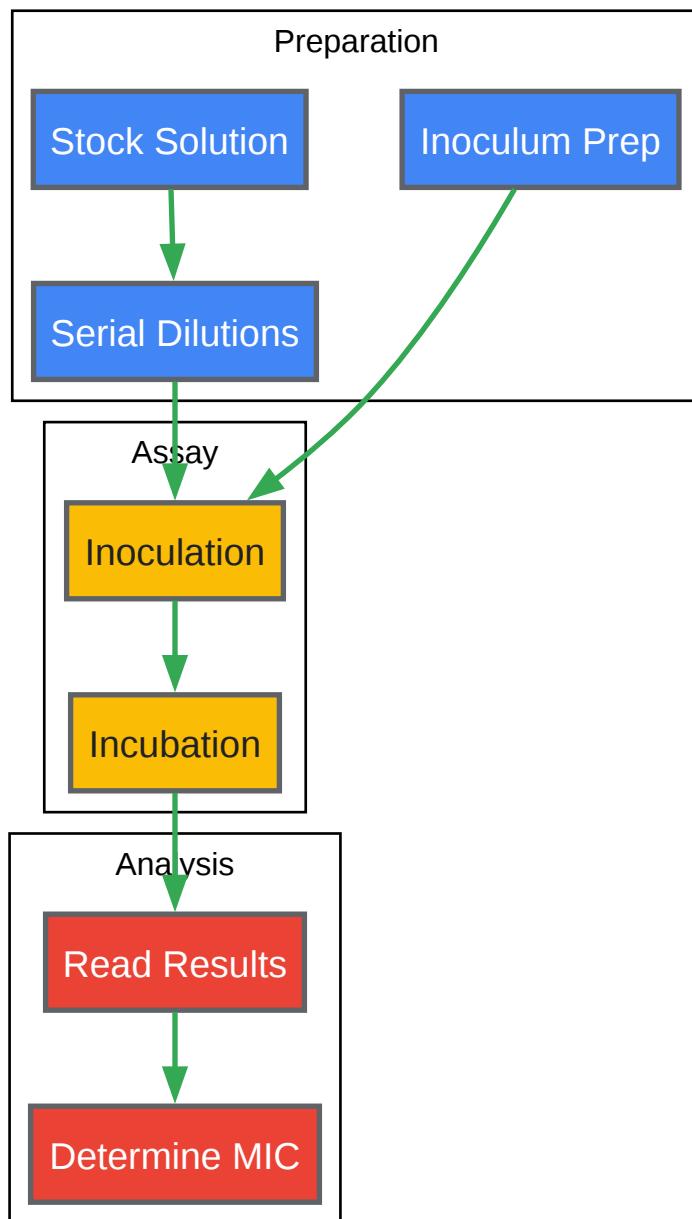
DMSO Concentration (v/v)	Effect on Bacterial Growth	Reference
1%	Little to no significant effect on the growth of most common bacteria.	[3]
> 3%	May start to see decreased cell growth relative to no DMSO.	[7]
4%	Can inhibit the growth of various bacteria by 37-83%, depending on the species.	[8]

Experimental Protocols

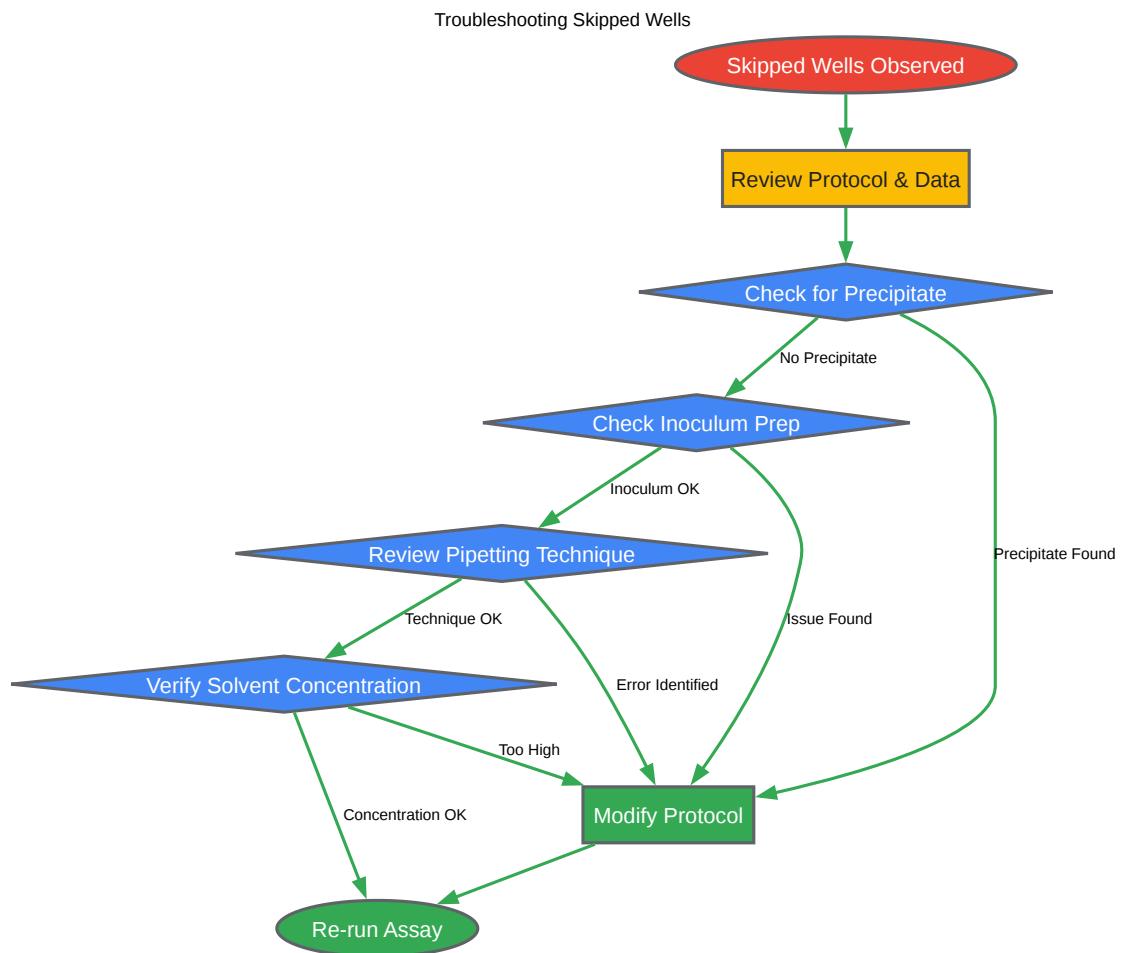
Broth Microdilution MIC Assay for **TPU-0037C** (Following CLSI Guidelines)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of water-insoluble agents.

1. Preparation of **TPU-0037C** Stock Solution: a. Dissolve **TPU-0037C** powder in 100% DMSO to a final concentration of at least 1280 µg/mL or at least 10 times the highest concentration to be tested.
2. Preparation of Serial Dilutions: a. In a sterile 96-well plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a single row. b. Add 200 µL of the **TPU-0037C** stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).


3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, pick 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. c. Within 15 minutes, dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.

4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the diluted bacterial suspension. b. Seal the plate and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.


5. Interpretation of Results: a. The MIC is the lowest concentration of **TPU-0037C** that completely inhibits visible growth of the organism.

Visualizations

Broth Microdilution Assay Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for a typical broth microdilution assay.

[Click to download full resolution via product page](#)

Caption: A logical workflow for troubleshooting skipped wells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Revised Reference Broth Microdilution Method for Testing Telavancin: Effect on MIC Results and Correlation with Other Testing Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. tandfonline.com [tandfonline.com]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- To cite this document: BenchChem. [Addressing skipped wells in TPU-0037C microdilution assays]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15569705#addressing-skipped-wells-in-tpu-0037c-microdilution-assays>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com